2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-21-11-7-4-3-6-10(11)13(19)16-15-18-17-14(20-15)12-8-5-9-22-12/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJEBYDHITNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the ethylthio group: This step involves the substitution of a suitable leaving group with an ethylthio group, often using reagents such as ethylthiol and a base.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole-thiophene intermediate with a benzoyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced with other nucleophiles under suitable conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, often using catalysts or specific reaction conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, bases, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step chemical reactions that integrate thiophene derivatives and oxadiazole moieties. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), confirming the presence of functional groups essential for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to oxadiazoles. For instance, a series of oxadiazole derivatives were evaluated for their activity against the dengue virus. These studies demonstrated that certain analogues exhibited significant inhibition of viral polymerase activity, suggesting that this compound could serve as a lead compound in developing antiviral agents targeting similar pathways .
Anticancer Properties
The anticancer properties of oxadiazole derivatives have also been extensively researched. Compounds containing the oxadiazole ring have shown promising results against various cancer cell lines, including glioblastoma and lung cancer models. In vitro studies indicated that these compounds could induce apoptosis in cancer cells by disrupting cellular mechanisms . The potential for this compound to act as an anticancer agent is supported by its structural similarity to known active compounds.
Antimicrobial Activity
In addition to antiviral and anticancer properties, compounds with thiophene and oxadiazole functionalities have demonstrated antimicrobial effects against various bacterial strains. Research has indicated that these compounds can inhibit the growth of pathogenic bacteria, making them candidates for further investigation in antimicrobial drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and oxadiazole rings can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiophene ring | Alters binding affinity to biological targets |
| Variations in ethylthio group | Modulates solubility and bioavailability |
| Changes in benzamide structure | Impacts overall pharmacokinetics |
These insights facilitate the design of more potent derivatives with enhanced therapeutic profiles.
Case Study 1: Antiviral Screening
In a high-throughput screening study focused on dengue virus inhibitors, several oxadiazole derivatives were synthesized and tested for their ability to inhibit viral replication. The most effective compounds exhibited submicromolar activity against all four dengue virus serotypes . This study underscores the potential of structurally related compounds like this compound in antiviral therapy.
Case Study 2: Anticancer Evaluation
A series of newly synthesized oxadiazoles were evaluated for their cytotoxic effects on glioblastoma cell lines. Results indicated that certain modifications led to a significant increase in apoptosis rates compared to control groups . This highlights how structural variations can enhance anticancer efficacy.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Antiviral Potential: The ethylthio group’s lipophilicity may enhance cellular uptake, as seen in methylthio-containing derivatives with potent antiviral activity .
- Enzyme Inhibition : Analogues with sulfur-containing groups (e.g., sulfonyl in 6a) show strong interactions with catalytic residues, suggesting the target compound could be optimized for kinase or hydrolase targets .
- Antifungal Activity : Thiophene-substituted oxadiazoles (e.g., LMM11) demonstrate that heterocycle choice directly impacts efficacy against fungal pathogens .
Biological Activity
The compound 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, known for its diverse biological activities including anticancer, antiviral, and antibacterial properties. This article aims to explore the biological activities associated with this compound, supported by relevant data and case studies.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆N₄OS |
| Molecular Weight | 264.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activity Overview
Research into the biological activity of oxadiazole derivatives has shown promising results in various therapeutic areas. The specific activities of this compound include:
Anticancer Activity
Several studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays revealed that oxadiazole compounds can inhibit the growth of cancer cells such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC₅₀ values for these compounds often range from 0.37 µM to 0.95 µM, indicating potent activity compared to standard drugs like sorafenib (IC₅₀ = 7.91 µM) .
- Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest at the sub-G1 phase, which was confirmed by flow cytometry analyses .
Antiviral Activity
Oxadiazole derivatives have also been investigated for their antiviral properties:
- Dengue Virus Inhibition : A series of oxadiazoles were identified as inhibitors of dengue virus polymerase, showing submicromolar activity against all four dengue virus serotypes .
- Mechanistic Insights : The antiviral activity is attributed to their ability to interfere with viral replication processes, making them potential candidates for further development against viral infections.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Anticancer Properties : A study synthesized various oxadiazole derivatives and evaluated their effects on different cancer cell lines. Compounds with similar structural motifs exhibited IC₅₀ values significantly lower than established chemotherapeutics .
- Antiviral Evaluation : Research focused on synthesizing and evaluating 3-phenyl-5-(E)-2-(thiophen-2-yl)ethenyl derivatives showed promising antiviral activity against dengue virus clinical isolates .
Data Summary
The following table summarizes key findings regarding the biological activities of oxadiazole derivatives:
Q & A
Q. What are the common synthetic routes for 2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of thiophene-2-carboxylic acid hydrazide with cyanogen bromide or other cyclizing agents .
- Step 2 : Coupling the oxadiazole intermediate with a benzamide derivative. For example, 3-(ethylthio)benzoyl chloride can be reacted with the oxadiazole-2-amine under basic conditions (e.g., pyridine or NaH in THF) .
- Optimization : Yields (e.g., 60% in ) depend on stoichiometry, solvent choice (e.g., dry THF), and catalysts. Adjusting reaction time, temperature, and purification methods (e.g., recrystallization vs. column chromatography) can improve efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by identifying protons and carbons in the oxadiazole, thiophene, and ethylthio groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% in ) using reverse-phase columns and UV detection .
- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O stretches and thiophene C-S bonds .
Q. What initial biological screening assays are recommended to evaluate its antimicrobial or antitumor potential?
- Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase II (hCA II) or fungal CYP51 to assess binding affinity .
Advanced Questions
Q. How can researchers design experiments to analyze the structure-activity relationships (SAR) of substituents on the oxadiazole and thiophene rings?
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl, methoxy) at the thiophene 5-position or benzamide para/meta positions .
- Biological Testing : Compare IC or MIC values across analogs to identify critical functional groups. For example, shows substituent position (e.g., nitro vs. methyl groups) significantly impacts antiviral activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like hCA II .
Q. What methodologies are employed to investigate the compound’s interaction with target enzymes like carbonic anhydrase II (hCA II)?
- In Silico Docking : Generate 3D protein-ligand complexes (e.g., PDB ID: 5NY3) to identify key interactions (e.g., hydrogen bonds with Thr199 or hydrophobic contacts with Val121) .
- Crystallography : Co-crystallize the compound with hCA II to resolve binding conformations (as done for VNI derivatives in fungal CYP51 studies) .
- Kinetic Assays : Measure enzyme inhibition constants () using stopped-flow spectrofluorimetry .
Q. How should contradictory data regarding biological activity or synthetic yields be systematically addressed in research?
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., solvent purity, inert atmosphere) .
- Meta-Analysis : Compare datasets across studies to identify outliers. For example, lower yields in (24–37%) vs. (60%) may arise from differing coupling reagents or purification methods .
- Dose-Response Validation : Confirm biological activity with orthogonal assays (e.g., SPR for binding affinity alongside cell viability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
